Pilocarpine

Catalog No.
S539680
CAS No.
92-13-7
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pilocarpine

CAS Number

92-13-7

Product Name

Pilocarpine

IUPAC Name

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1

InChI Key

QCHFTSOMWOSFHM-WPRPVWTQSA-N

SMILES

CCC1C(COC1=O)CC2=CN=CN2C

Solubility

1000000 mg/L (at 25 °C)
SOL IN WATER, ALC, CHLOROFORM; SPARINGLY SOL IN ETHER, BENZENE; ALMOST INSOL IN PETROLEUM ETHER
SOL IN ETHANOL, DIETHYL ETHER
2.07e+00 g/L

Synonyms

Hydrochloride, Pilocarpine, Isopilocarpine, Isoptocarpine, Nitrate, Pilocarpine, Ocusert, Pilocarpine, Pilocarpine Hydrochloride, Pilocarpine Mononitrate, (3S-cis)-Isomer, Pilocarpine Nitrate, Pilocarpine, Monohydrochloride, (3S-cis)-Isomer, Salagen

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C

Isomeric SMILES

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C

Glaucoma

  • Mechanism of action: Pilocarpine acts as a muscarinic agonist, mimicking the effects of the neurotransmitter acetylcholine. In the eye, it causes the pupil to constrict (miosis) and increases the outflow of fluid, which helps to lower intraocular pressure (IOP), a major risk factor for glaucoma. Source: National Institutes of Health: )
  • Research applications: Pilocarpine has been used for decades in the treatment and management of glaucoma. While not the first-line treatment anymore, it remains a valuable option for some patients, particularly in developing countries due to its affordability and ease of administration. Additionally, pilocarpine is being investigated as a potential neuroprotective agent in glaucoma, with some studies suggesting it may help to slow disease progression. Source: National Eye Institute: )

Xerostomia

  • Mechanism of action: Pilocarpine stimulates the salivary glands to produce more saliva, which can help to alleviate the symptoms of xerostomia, or dry mouth. Source: National Institutes of Health: )
  • Research applications: Pilocarpine is being studied as a potential treatment for xerostomia caused by various conditions, including Sjögren's syndrome, certain medications, and radiation therapy. Research is ongoing to determine the most effective form and dosage of pilocarpine for this purpose. Source: National Cancer Institute: )

Physical Description

Solid

Color/Form

OIL OR CRYSTALS
NEEDLES

XLogP3

1.1

Boiling Point

260 °C @ 5 MM HG (PARTIAL CONVERSION TO ISOPILOCARPINE)

LogP

1.1
0.12 (LogP)
1.1

Melting Point

204-205 °C
34.0 °C
34 °C
34°C

UNII

01MI4Q9DI3

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

For the treatment of radiation-induced dry mouth (xerostomia) and symptoms of dry mouth in patients with Sjögrens syndrome.
FDA Label

Livertox Summary

Pilocarpine is an orally available cholinergic agonist that is used to treat symptoms of dry mouth in patients with keratoconjunctivitis sicca (Sjögren syndrome) or with xerostomia (dry mouth) due to local irradiation. Pilocarpine has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent liver injury.

Drug Classes

Sjögren Syndrome Agents

Therapeutic Uses

Miotics; Muscarinic Agonists; Parasympathomimetics
PILOCARPINE IS USED IN TREATMENT OF GLAUCOMA... IT CAN ALSO BE GIVEN IN OINTMENT OR AS LAMELLAE. ...MIOTIC ACTION OF PILOCARPINE IS USEFUL IN OVERCOMING MYDRIASIS PRODUCED BY ATROPINE; ALTERNATED WITH MYDRIATICS...EMPLOYED TO BREAK ADHESIONS BETWEEN IRIS & LENS.
PILOCARPINE IS BETTER TOLERATED THAN ANY OTHER MIOTIC. /HCL/
PILOCARPINE IS MIOTIC OF CHOICE FOR INITIAL & MAINTENANCE THERAPY IN PRIMARY OPEN-ANGLE GLAUCOMA & MOST OTHER CHRONIC GLAUCOMAS. ...USED FOR EMERGENCY TREATMENT OF ACUTE ANGLE-CLOSURE GLAUCOMA.
MEDICATION (VET): ...APPLIED TOPICALLY TO CONJUNCTIVA & ADMIN PARENTERALLY FOR ITS CHOLINOMIMETIC EFFECT ON GI TRACT & SALIVARY GLANDS. /HCL/
/PILOCARPINE/...ONCE USED TO CAUSE SALIVARY SECRETION OR INTENSE SWEATING, & IT ALSO WAS ONCE OCCASIONALLY EMPLOYED TO OVERCOME SOME OF ANTIMUSCARINIC SIDE EFFECTS OF OTHER DRUGS, ESP THOSE USED IN TREATMENT OF PARKINSONISM. /HCL/

Pharmacology

Pilocarpine is a choline ester miotic and a positively charged quaternary ammonium compound. Pilocarpine, in appropriate dosage, can increase secretion by the exocrine glands. The sweat, salivary, lacrimal, gastric, pancreatic, and intestinal glands and the mucous cells of the respiratory tract may be stimulated. When applied topically to the eye as a single dose it causes miosis, spasm of accommodation, and may cause a transitory rise in intraocular pressure followed by a more persistent fall. Dose-related smooth muscle stimulation of the intestinal tract may cause increased tone, increased motility, spasm, and tenesmus. Bronchial smooth muscle tone may increase. The tone and motility of urinary tract, gallbladder, and biliary duct smooth muscle may be enhanced. Pilocarpine may have paradoxical effects on the cardiovascular system. The expected effect of a muscarinic agonist is vasodepression, but administration of pilocarpine may produce hypertension after a brief episode of hypotension. Bradycardia and tachycardia have both been reported with use of pilocarpine.
Pilocarpine is a natural alkaloid extracted from plants of the genus Pilocarpus with cholinergic agonist activity. As a cholinergic parasympathomimetic agent, pilocarpine predominantly binds to muscarinic receptors, thereby inducing exocrine gland secretion and stimulating smooth muscle in the bronchi, urinary tract, biliary tract, and intestinal tract. When applied topically to eyes, this agent stimulates the sphincter pupillae to contract, resulting in miosis; stimulates the ciliary muscle to contract, resulting in spasm of accommodation; and may cause a transitory rise in intraocular pressure followed by a more persistent fall due to opening of the trabecular meshwork and an increase in the outflow of aqueous humor.

MeSH Pharmacological Classification

Miotics

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07A - Parasympathomimetics
N07AX - Other parasympathomimetics
N07AX01 - Pilocarpine
S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EB - Parasympathomimetics
S01EB01 - Pilocarpine

Mechanism of Action

Pilocarpine is a cholinergic parasympathomimetic agent. It increase secretion by the exocrine glands, and produces contraction of the iris sphincter muscle and ciliary muscle (when given topically to the eyes) by mainly stimulating muscarinic receptors.
...ACT PRIMARILY @ MUSCARINIC RECEPTORS OF AUTONOMIC EFFECTOR CELLS, GANGLIONIC EFFECTS CAN ALSO BE OBSERVED. THIS IS PARTICULARLY TRUE OF PILOCARPINE, ALTHOUGH ITS GANGLIONIC ACTION ALSO INVOLVES STIMULATION OF MUSCARINIC RECEPTORS...
...AFTER TOPICAL INSTILLATION, MIOSIS BEGINS IN 15 TO 30 MIN & LASTS 4 TO 8 HR. REDUCTION OF INTRAOCULAR PRESSURE IS MAXIMAL IN 2 TO 4 HR, WHICH CORRELATES WITH MAX DECR IN OUTFLOW RESISTANCE. EFFECT ON INTRAOCULAR PRESSURE OUTLASTS EFFECT ON OUTFLOW FACILITY...PILOCARPINE...MAY DECR AQUEOUS PRODUCTION.
...PILOCARPINE /HAS AS/...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES.
...PILOCARPINE...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES. IN THIS RESPECT...RESEMBLE CHOLINE ESTERS...

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM2 [HSA:1129] [KO:K04130]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

92-13-7
54-71-7

Wikipedia

Pilocarpine

Drug Warnings

/PILOCARPINE/...SHOULD NOT BE USED FOR LONG PERIODS IN SUCH CASES TO AVOID OR POSTPONE IRIDECTOMY BECAUSE ANY MIOTIC MAY TIGHTEN PUPIL AGAINST LENS & BLOCK FLOW OF AQUEOUS THROUGH PUPIL.

Biological Half Life

0.76 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

TOTAL ALKALOIDS ARE EXTRACTED FROM...SUITABLE PILOCARPUS SPECIES, WITH ALC CONTAINING SMALL AMT OF HYDROCHLORIC ACID. SOLVENT DISTD OFF...RESINS ARE ALL DEPOSITED. ...FILTERED...EVAPORATED TO SMALL BULK. AMMONIA IS ADDED IN EXCESS & FREE ALKALOIDS EXTRACTED WITH CHLOROFORM.
PREOBRASHENSKI ET AL, BER 66, 1187 (1933); SAMOKH ALOV, MED PROM SSSR 11, NO 2, 10 (1957)...

General Manufacturing Information

2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)-: ACTIVE
/PILOCARPINE/ HAS CIS CONFIGURATION; ISOPILOCARPINE IS TRANS: ZAV'VANOL, DOKLADY ADAD NAUK SSSR 82, 257 (1952). ABSOLUTE CONFIGURATION: HILL, BARCZA, TETRAHEDRON 22, 2889 (1966).
INCOMPATIBILITIES: SILVER NITRATE, MERCURY BICHLORIDE, IODIDES, GOLD SALTS, TANNIN, CALOMEL, POTASSIUM PERMANGANATE, ALKALIES.
/OCUSERT/...IS ELLIPTICALLY SHAPED UNIT...OF PILOCARPINE-CONTAINING RESERVOIR SURROUNDED BY PERMEABLE MEMBRANE. FOLLOWING PLACEMENT BY PT, DIFFERENT FORMS OF UNIT ARE DESIGNED TO RELEASE PILOCARPINE @ RATE OF EITHER 20 OR 40 UG/HR FOR 1 WK. INTRAOCULAR PRESSURE IS REDUCED CONTINUOUSLY...WITH...LESS TOTAL DRUG...
PILOCARPINE HYDROCHLORIDE & PILOCARPINE NITRATE ARE OFFICIAL IN USP BOTH AS SALTS & AS OPHTHALMIC SOLN. AVG ORAL OR HYPODERMIC DOSE OF PILOCARPINE, NOW RARELY USED, IS 5 TO 10 MG. DEVICE FOR ACHIEVING SUSTAINED RELEASE OF PILOCARPINE INTO CUL-DE-SAC OF EYE IS ALSO AVAIL (OCUSERT).

Analytic Laboratory Methods

DETERMINATION OF PILOCARPINE HCL THROUGH THE FORMATION OF POLYIODINE COMPLEXES.
HIGH SPEED LIQUID CHROMATOGRAPHY DETERMINATION OF PILOCARPINE IN PHARMACEUTICAL PREPARATIONS.
MODIFIED HIGH PRESSURE LIQUID CHROMATOGRAPHIC DETERMINATION OF PILOCARPINE HCL IN OPHTHALMIC SOLUTION.
DETERMINATION OF PILOCARPINE IN PHARMACEUTICAL PREPARATIONS BY LIQUID CHROMATOGRAPHY.

Clinical Laboratory Methods

GLC METHOD FOR DETERMINATION OF PILOCARPINE WAS DEVELOPED & TESTED ON AQUEOUS HUMOR OF RABBIT EYES FOLLOWING OCULAR INSTILLATION.
ELECTRON CAPTURE GAS CHROMATOGRAPHIC METHOD FOR DETERMINING PILOCARPINE IN BLOOD & AQUEOUS HUMOR IS DISCUSSED.

Storage Conditions

KEEP WELL CLOSED & PROTECTED FROM LIGHT. /HCL/

Stability Shelf Life

HYGROSCOPIC. /HCL/
SENSITIVE TO LIGHT.
STABLE IN AIR BUT AFFECTED BY LIGHT. /NITRATE/

Dates

Modify: 2023-08-15
FDA Approved Drug Products: Vuity (Pilocarpine Hydrochloride) Ophthalmic Solution
Chang et al. Identification of small molecules rescuing fragile X syndrome phenotypes in Drosophila Nature Chemical Biology, doi: 10.1038/nchembio.78, published online 9 March 2008. http://www.nature.com/naturechemicalbiology

Explore Compound Types